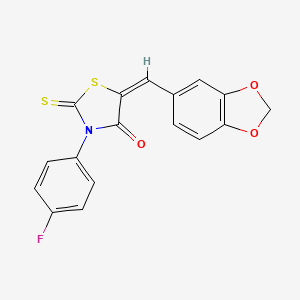

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Description

(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the 5-position and a 4-fluorophenyl group at the 3-position. The (5E)-configuration indicates the stereochemistry of the benzylidene substituent, which influences molecular planarity and intermolecular interactions . Its synthesis likely follows established methods for analogous compounds, involving condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes under acidic conditions .

Properties

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FNO3S2/c18-11-2-4-12(5-3-11)19-16(20)15(24-17(19)23)8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWDTLQPFVCQPM-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly cancer and microbial infections.

Structural Overview

The molecular formula of the compound is with a molecular weight of 335.36 g/mol. Its structure features a thiazolidinone core, which is known for its pharmacological significance.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting various cellular pathways:

- Mechanism of Action : The thiazolidinone scaffold has been associated with the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Studies have shown that specific derivatives can act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth and metastasis .

- Case Studies : In vitro studies demonstrated that thiazolidin-4-one derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a derivative similar to the compound showed an IC50 value in the low micromolar range against MCF-7 (breast cancer) cells .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

- Antibacterial Effects : Research has shown that thiazolidin-4-one derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazolidinone derivatives:

| Structural Feature | Biological Activity |

|---|---|

| Presence of fluorine substituents | Enhanced anticancer activity |

| Benzodioxole ring | Improved antimicrobial properties |

| Sulfanylidene group | Critical for enzyme inhibition |

Research indicates that modifications to the benzodioxole moiety can lead to increased potency against specific targets, highlighting the importance of SAR studies in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related thiazolidinones with variations in substituents and stereochemistry (Table 1). Key differences include:

- Fluorine vs. Chlorine : The 4-fluorophenyl substituent at N3 provides moderate electron-withdrawing effects, contrasting with stronger electron-withdrawing groups like nitro (e.g., ) or chloro (e.g., ), which may alter reactivity or binding affinity.

- Stereochemistry : The (5E)-configuration distinguishes it from (5Z)-isomers (e.g., ), which exhibit different dihedral angles and packing efficiencies .

Table 1. Structural Comparison of Selected Thiazolidinone Derivatives

Crystallographic and Hydrogen-Bonding Patterns

- Planarity and Dihedral Angles: The target compound’s benzodioxole group may reduce planarity compared to simpler aryl substituents. For example, (5Z)-5-(2-hydroxybenzylidene)-3-phenyl () exhibits dihedral angles of 79.26° between the thiazolidinone ring and benzylidene group, while bulkier substituents (e.g., 3-nitro in ) increase steric hindrance.

- Intermolecular Interactions : Unlike compounds with hydroxy groups (e.g., ), which form dimers via O–H⋯S and C–H⋯π interactions, the target compound’s benzodioxole may favor C–H⋯O or π-stacking due to its oxygen-rich aromatic system.

Computational and Analytical Tools

Studies on similar compounds employed:

Q & A

Q. Can derivatization improve pharmacokinetic properties?

- Methodology :

- Prodrug design : Esterify the thioxo group to enhance oral bioavailability .

- PEGylation : Attach polyethylene glycol chains to increase half-life in vivo .

- In silico ADMET : Use tools like SwissADME to predict absorption and toxicity pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.